REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[F:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22]>ClCCl>[C:1]1([CH2:7][CH2:8][NH:9][C:21](=[O:22])[C:20]2[CH:24]=[CH:25][CH:26]=[C:18]([F:17])[CH:19]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
174.9 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
196 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 40° C
|
Type
|
WASH
|
Details
|
The mixture was washed four times with 200 ml of dilute NaOH, 1N HCl and saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with a little dichloromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCNC(C1=CC(=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 85617.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |